

Structural Elucidation of 2'-Hydroxy-3-phenylpropiophenone: A Technical Guide

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Compound of Interest

Compound Name:	2'-Hydroxy-3-phenylpropiophenone
Cat. No.:	B021841

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **2'-Hydroxy-3-phenylpropiophenone**, a significant organic compound with applications in medicinal chemistry and organic synthesis. This document details the spectroscopic data, experimental protocols, and relevant biological pathways associated with this molecule.

Compound Overview

2'-Hydroxy-3-phenylpropiophenone is an aromatic ketone with the chemical formula $C_{15}H_{14}O_2$ and a molecular weight of 226.27 g/mol .^[1] It presents as a white to off-white crystalline solid with a melting point of 36-37 °C. The structure consists of a phenyl group attached to a propiophenone backbone, with a hydroxyl group at the 2'-position of the phenyl ring. This compound is a known metabolite of the antiarrhythmic drug Propafenone and its derivatives have shown potential antiarrhythmic, spasmolytic, and local anesthetic activities.

Data Presentation

The structural confirmation of **2'-Hydroxy-3-phenylpropiophenone** relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopic Data

Table 1: ^1H NMR Spectroscopic Data for **2'-Hydroxy-3-phenylpropiophenone**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.85 - 7.75	m	1H	Ar-H (H-6')
7.50 - 7.40	m	1H	Ar-H (H-4')
7.35 - 7.15	m	5H	Ar-H (Phenyl group)
7.00 - 6.85	m	2H	Ar-H (H-3', H-5')
3.30	t	2H	-CH ₂ - (alpha to carbonyl)
3.05	t	2H	-CH ₂ - (benzylic)
12.50	s	1H	-OH (phenolic)

Note: Predicted values based on typical chemical shift ranges for similar structures. Actual experimental values may vary.

Table 2: ^{13}C NMR Spectroscopic Data for **2'-Hydroxy-3-phenylpropiophenone**

Chemical Shift (δ , ppm)	Assignment
206.0	C=O (Ketone)
162.5	C-2' (C-OH)
141.0	C-1 (Phenyl group)
136.0	C-4'
130.0	C-6'
128.5	C-2, C-6 (Phenyl group)
128.3	C-3, C-5 (Phenyl group)
126.0	C-4 (Phenyl group)
119.0	C-5'
118.5	C-1'
118.0	C-3'
40.0	-CH ₂ - (alpha to carbonyl)
30.0	-CH ₂ - (benzylic)

Note: Predicted values based on typical chemical shift ranges for similar structures. Actual experimental values may vary.

FTIR Spectroscopic Data

Table 3: FTIR Absorption Bands for **2'-Hydroxy-3-phenylpropiophenone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (phenolic, H-bonded)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
1680 - 1660	Strong	C=O stretch (ketone, conjugated)
1600 - 1450	Medium to Strong	C=C stretch (aromatic ring)
1300 - 1000	Medium	C-O stretch (phenol)
900 - 675	Strong	C-H out-of-plane bend (aromatic)

Note: These are typical absorption ranges for the respective functional groups and the actual peak positions may vary.

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for **2'-Hydroxy-3-phenylpropiophenone**

m/z	Relative Intensity (%)	Proposed Fragment
226	45	[M] ⁺ (Molecular Ion)
208	20	[M - H ₂ O] ⁺
135	30	[C ₉ H ₇ O] ⁺
121	100	[C ₇ H ₅ O ₂] ⁺ (Base Peak)
91	60	[C ₇ H ₇] ⁺ (Tropylium ion)
77	40	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: The fragmentation pattern is predicted based on the structure. The base peak at m/z 121 likely corresponds to the hydroxyphenacyl cation.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **2'-Hydroxy-3-phenylpropiophenone**.

Synthesis Protocol

A plausible synthetic route to **2'-Hydroxy-3-phenylpropiophenone** is via a Friedel-Crafts acylation or a related coupling reaction. The following is an adapted general procedure for the O-arylation of a carboxylic acid with an aryne precursor.

Materials:

- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- 3-Phenylpropionic acid
- Sodium hydroxide
- Cesium fluoride
- Acetonitrile (anhydrous)
- Petroleum ether
- Ethyl acetate
- Silica gel for column chromatography
- Nitrogen gas supply
- Standard glassware for organic synthesis

Procedure:

- To a solution of 3-Phenylpropionic acid (3.4 mmol) in anhydrous acetonitrile (4.0 mL) under a nitrogen atmosphere, add sodium hydroxide (80 mg, 2.0 mmol).
- Stir the mixture at room temperature for 10 minutes.

- Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.68 mmol) to the reaction mixture.
- Introduce cesium fluoride (410 mg, 2.7 mmol) to the flask.
- Heat the reaction mixture to 80°C and stir for 4 hours.
- After cooling to room temperature, remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to yield **2'-Hydroxy-3-phenylpropiophenone**.

NMR Spectroscopy Protocol

Instrumentation:

- A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the purified **2'-Hydroxy-3-phenylpropiophenone** in approximately 0.6 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

FTIR Spectroscopy Protocol

Instrumentation:

- A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2'-Hydroxy-3-phenylpropiophenone** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol

Instrumentation:

- A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of the purified **2'-Hydroxy-3-phenylpropiophenone** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

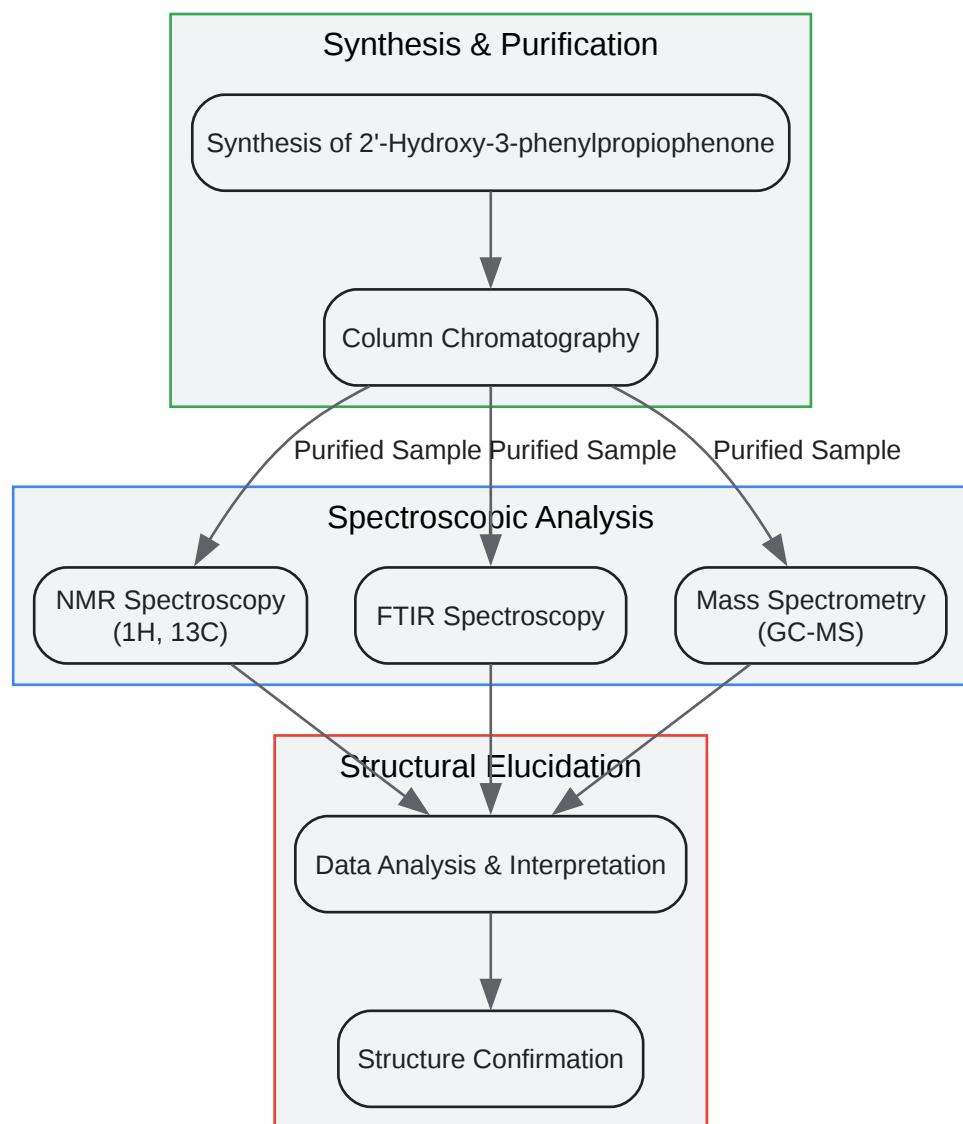
Data Acquisition:

- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- The GC will separate the compound from any residual solvent or impurities. A suitable temperature program for the GC oven should be used to ensure good separation and peak shape.
- The separated compound will then enter the mass spectrometer.
- Acquire the mass spectrum using electron ionization at a standard energy of 70 eV. Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of **2'-Hydroxy-3-phenylpropiophenone**.

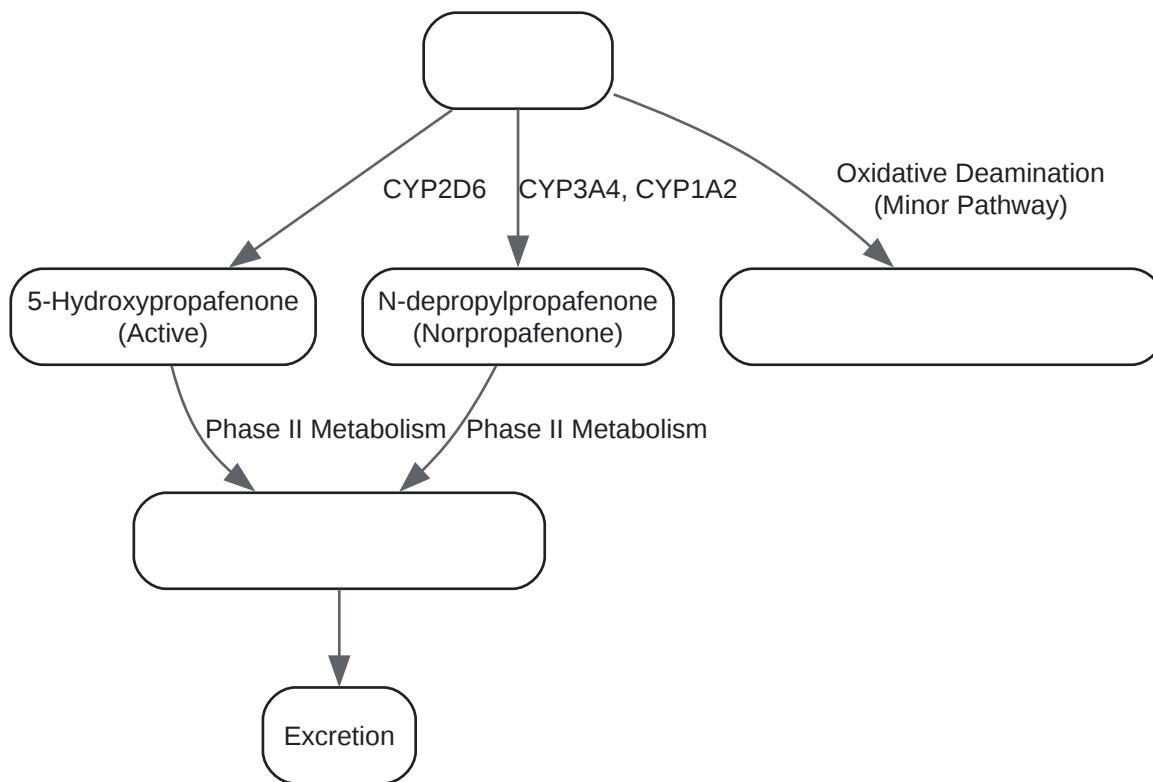


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Workflow for Structural Elucidation

Biological Pathway: Propafenone Metabolism

2'-Hydroxy-3-phenylpropiophenone is a metabolite of the antiarrhythmic drug propafenone. The following diagram illustrates the primary metabolic pathways of propafenone.[\[2\]](#)[\[3\]](#)[\[4\]](#)



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Metabolic Pathway of Propafenone

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References

- 1. 2'-Hydroxy-3-phenylpropiophenone 97 3516-95-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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